4-(Benzyloxy)-3-chlorobenzoic acid
Overview
Description
4-(Benzyloxy)-3-chlorobenzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a benzyloxy group, and the hydrogen atom at the meta position is replaced by a chlorine atom
Mechanism of Action
Target of Action
It is structurally similar to monobenzone, also known as 4-(benzyloxy)phenol , which is used as a topical drug for medical depigmentation . Therefore, it’s plausible that 4-(Benzyloxy)-3-chlorobenzoic acid may also interact with melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes.
Mode of Action
Drawing parallels from monobenzone, it is proposed that it increases the excretion of melanin from melanocytes . This effect is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
Based on its structural similarity to monobenzone, it might be involved in the melanogenesis pathway, which is responsible for the production of melanin in melanocytes .
Result of Action
If it acts similarly to monobenzone, it could lead to the destruction of melanocytes and permanent depigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-chlorobenzoic acid with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(Benzyloxy)benzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: this compound can be converted to this compound derivatives with additional functional groups.
Reduction: The reduction of the chlorine atom results in 4-(Benzyloxy)benzoic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
4-(Benzyloxy)-3-chlorobenzoic acid can be compared with other similar compounds, such as:
4-(Benzyloxy)benzoic acid: Lacks the chlorine atom, which can affect its reactivity and biological activity.
3-Chlorobenzoic acid: Lacks the benzyloxy group, resulting in different chemical properties and applications.
4-(Methoxy)-3-chlorobenzoic acid: Contains a methoxy group instead of a benzyloxy group, leading to differences in hydrophobicity and reactivity.
Properties
IUPAC Name |
3-chloro-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUAYIQAPMFLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308861 | |
Record name | NSC210282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106931-79-7 | |
Record name | NSC210282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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